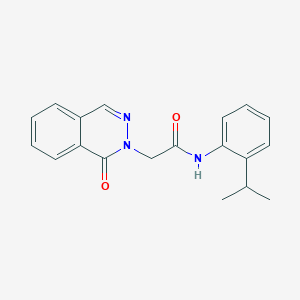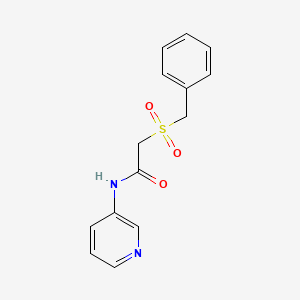![molecular formula C17H17N3O B5708265 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an attractive candidate for various research projects.
Aplicaciones Científicas De Investigación
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases. In cancer research, 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its ability to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been used in drug discovery projects to identify potential drug targets and lead compounds.
Mecanismo De Acción
The exact mechanism of action of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of inflammatory cytokines, the modulation of ion channels, and the activation of antioxidant pathways. Additionally, this compound has been shown to interact with various proteins and enzymes, including the tumor suppressor protein p53 and the enzyme monoamine oxidase.
Biochemical and Physiological Effects:
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines and reduce oxidative stress. Additionally, this compound has been shown to have neuroprotective effects, including the ability to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its versatility in various research applications. This compound has been shown to have potential in multiple fields, making it an attractive candidate for interdisciplinary research projects. However, one limitation of this compound is its potential toxicity. In vitro studies have demonstrated that high concentrations of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be cytotoxic, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential area of interest is the development of this compound as a potential therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other proteins and enzymes. Finally, the potential toxicity of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine should be further investigated to determine safe concentrations for use in various experiments.
In conclusion, 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound with unique properties that make it an attractive candidate for various scientific research projects. This compound has been studied for its potential applications in neuroscience, cancer research, and drug discovery. While the exact mechanism of action is not fully understood, this compound has been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential uses and limitations of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in various research fields.
Métodos De Síntesis
The synthesis of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a multi-step process that involves the reaction of various chemical compounds. The exact procedure can vary depending on the desired purity and yield of the final product. However, the general steps involve the reaction of a pyridine derivative with a substituted phenyl isocyanate, followed by the formation of an oxadiazole ring through cyclization.
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2,3)14-8-6-12(7-9-14)16-19-15(20-21-16)13-5-4-10-18-11-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCGSEBPIRIIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)




![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)


![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)
![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5708266.png)